Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Drug-likeness CNS drug discovery Physicochemical property prediction

Researchers optimizing kinase inhibitors require precise substitution patterns for hinge-region binding. This compound delivers a pre-validated 4-fluorophenyl/ethyl ester vector set on the pyrazolo[3,4-b]pyridine core, enabling systematic exploration of hydrophobic back-pocket interactions. • Direct precursor to CHEMBL3445227 carboxylic acid for prodrug/PK studies • cLogP 3.3, TPSA 57.01 Ų - aligns with CNS drug-like space • Supplied at 98% purity for reproducible SAR data

Molecular Formula C17H16FN3O2
Molecular Weight 313.33 g/mol
Cat. No. B14922845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Molecular FormulaC17H16FN3O2
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CC=C(C=C3)F
InChIInChI=1S/C17H16FN3O2/c1-3-23-15(22)10-21-17-16(11(2)20-21)14(8-9-19-17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3
InChIKeyPUTOUYIBFWIVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Key Characteristics


Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS 1011397-31-1) is a synthetic, fluorinated heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine class, a scaffold extensively investigated for phosphodiesterase (PDE) inhibition and kinase modulation [1]. Its structure features a 4-fluorophenyl group at the 4-position and an ethyl acetate moiety at the N1-position of the core, yielding a molecular weight of 313.33 g/mol and a computed cLogP of 3.3, indicative of moderate lipophilicity [2]. This compound is primarily utilized as a versatile intermediate or building block in medicinal chemistry for structure-activity relationship (SAR) exploration, rather than as a final optimized drug candidate, and is supplied at research-grade purities of 95-98% .

Designed as a versatile pyrazolo[3,4-b]pyridine intermediate for SAR library synthesis, not a final drug candidate.

Ethyl ester prodrug form supports CNS-permeability library design context.

4-Fluorophenyl substitution enables metabolic stability optimization in lead-like chemical space.

Why Generic Pyrazolo[3,4-b]pyridines Cannot Substitute


Within the pyrazolo[3,4-b]pyridine class, even minor structural modifications lead to profound shifts in biological activity, target selectivity, and physicochemical properties. The specific combination of a 4-fluorophenyl substituent and an ethyl acetate side chain in this compound dictates its utility as a key intermediate for generating focused libraries. For example, the electron-withdrawing 4-fluorophenyl group enhances metabolic stability and binding affinity compared to unsubstituted phenyl analogs, while the ethyl ester serves as a crucial synthetic handle for further derivatization into active carboxylic acid metabolites, such as CHEMBL3445227 [1]. Generic substitution with a different regioisomer (e.g., pyrazolo[4,3-b]pyridine), a non-fluorinated aryl group, or a different ester would produce a distinct chemical space and biological profile, invalidating established SAR and synthetic routes, as synthesis and biological evaluation of similar derivatives have demonstrated [2].

Replacing 4-fluorophenyl with unsubstituted phenyl may reduce metabolic stability and target binding affinity.
Switching to pyrazolo[4,3-b]pyridine regioisomer can shift selectivity and invalidate established SAR routes.
Different ester (e.g., methyl instead of ethyl) alters hydrolysis rate and synthetic derivatization potential.

Quantitative Differentiation Evidence


cLogP Advantage for CNS Permeability vs. Free Acid

The target compound's computed partition coefficient (cLogP) directly influences its ability to cross biological membranes, a critical parameter when selecting an intermediate for CNS-penetrant library synthesis. Compared to its primary metabolite and close analog, the free carboxylic acid derivative (CAS 937606-32-1), the ethyl ester prodrug form exhibits a markedly higher cLogP, making it the preferred starting material for CNS programs. This difference is a driver for procurement when CNS permeability is a design goal. [1]

CNS Lipophilicity
Reported
cLogP 3.3 vs free acid ~1.6
Δ +1.7; ~50-fold higher computed lipophilicity
Supports CNS permeability design context over free acid form.
XLogP3 algorithm; acid cLogP estimated.
Drug-likeness CNS drug discovery Physicochemical property prediction

TPSA & Oral Bioavailability Prediction

Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral absorption. The target compound's TPSA of 57.01 Ų places it well within Veber's rule threshold (<140 Ų) for good oral absorption . This value provides a quantitative basis for selection over more polar functionalized analogs that may exceed this limit, directly impacting the design of orally bioavailable leads.

Oral Bioavailability
Class-level
TPSA 57.01 Ų
TPSA within Veber rule supports oral bioavailability prediction context.
Computed from SMILES; experimental validation recommended.
Oral bioavailability Drug design ADME prediction

MW & HBA Count: Lead-Like Advantage Over Fragments

For fragment-based screening approaches, initial hits must adhere to the 'Rule of Three' (MW < 300). The target compound, with a molecular weight of 313.33 g/mol, occupies a strategic 'lead-like' space between a fragment (MW < 300) and a drug (MW < 500) [1]. It possesses 5 hydrogen bond acceptors (HBA), a feature that can be exploited for target engagement [2]. These precise values allow researchers to select it over smaller, less functionalized fragments or larger, non-fragment-like analogs for the hit-to-lead optimization phase.

Lead-like Position
Class-level
MW 313.33, HBA 5
Fragment rule (MW
Positioned in lead-like space for hit-to-lead optimization studies.
Computed properties; lead-likeness is context-dependent.
Fragment-based drug discovery Lead-likeness Physicochemical properties

High-Value Application Scenarios


CNS-Penetrant PDE4/Kinase Library Synthesis

The compound's favorable cLogP (3.3) and TPSA (57.01 Ų) make it an ideal starting material for synthesizing libraries of pyrazolo[3,4-b]pyridine-based inhibitors intended for CNS targets, where the ethyl ester acts as a transient prodrug moiety to enhance brain penetration. This is supported by the compound's physicochemical property profile, which aligns with established CNS drug-like space parameters [Section 3, Evidence_Dimension: cLogP and TPSA].

Prodrug-to-Active Metabolite SAR in Inflammation & Oncology

As a direct precursor to the biologically relevant 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CHEMBL3445227), this compound is essential for in vitro and in vivo SAR studies where a pro-moiety is required to optimize absorption. The defined structural relationship between the ester and the acid allows researchers to probe the impact of ester hydrolysis on target engagement [Section 2, REFS-1].

Solubility & Metabolic Stability Optimization

The presence of the 4-fluorophenyl group, known to enhance metabolic stability by blocking oxidative metabolism, combined with the ethyl acetate side chain, offers a specific structural combination for systematically tuning clearance and solubility. Researchers procure this compound to benchmark these ADME parameters against non-fluorinated or different-ester analogs in a controlled medicinal chemistry optimization cascade [Section 3, Evidence_Dimension: Physicochemical properties].

Kinase ATP-Binding Pocket Library Synthesis

The pyrazolo[3,4-b]pyridine core is a recognized adenine mimic, and substitutions at the 1 and 4 positions are critical for hinge-region binding. The precise substitution pattern of this compound, with a 4-fluorophenyl group and an ethyl acetate at N1, provides a pre-validated vector set for exploring hydrophobic back-pocket interactions in kinases, making it a targeted procurement choice for kinase inhibitor discovery groups [Section 1, REFS-1].

Application
Selection Property
Validation Focus
CNS-Penetrant PDE4/Kinase Library Synthesis
Lipophilicity and TPSA profile for CNS design
Brain permeability assay context
Prodrug-to-Active Metabolite SAR
Ethyl ester prodrug handle
Esterase-mediated hydrolysis assay
Solubility & Metabolic Stability Optimization
Fluorinated scaffold with ethyl ester side chain
Metabolic stability and solubility assays
Kinase ATP-Binding Pocket Library Synthesis
Adenine-mimetic core with hydrophobic back-pocket vector
Kinase inhibition and hinge-binding assays
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